molecular formula C7H13BN2O2S B6416339 2-(Diethylamino)thiazole-4-boronic acid CAS No. 1309981-20-1

2-(Diethylamino)thiazole-4-boronic acid

Cat. No.: B6416339
CAS No.: 1309981-20-1
M. Wt: 200.07 g/mol
InChI Key: ZCUQVOOPGYTOGM-UHFFFAOYSA-N
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Description

2-(Diethylamino)thiazole-4-boronic acid is an organic compound that belongs to the class of thiazoles and boronic acids. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which consists of a boron atom bonded to two hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)thiazole-4-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of diethylamine with a thiazole precursor under suitable conditions to form the diethylamino-substituted thiazole. The boronic acid group can then be introduced through a borylation reaction, often using a boron reagent such as triisopropylborate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)thiazole-4-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and bases such as potassium carbonate for borylation reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)thiazole-4-boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. In biological systems, the compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diethylamino)thiazole-4-boronic acid include other thiazole derivatives and boronic acids, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This unique structural feature can enhance its utility in specific applications, such as in the development of selective sensors and therapeutic agents .

Properties

IUPAC Name

[2-(diethylamino)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQVOOPGYTOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245297
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-20-1
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(diethylamino)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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